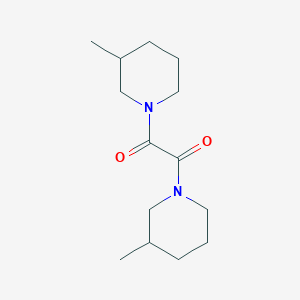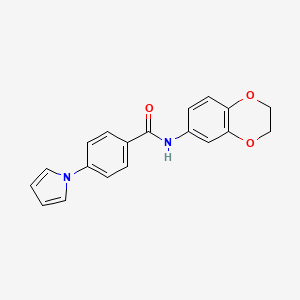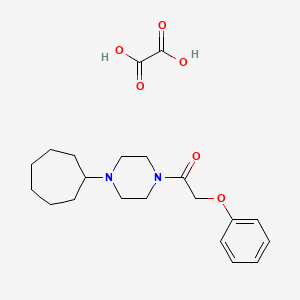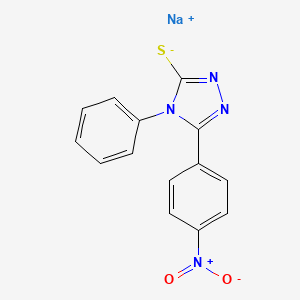
4-(5-isopropyl-2-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-isopropyl-2-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine, also known as carvedilol, is a non-selective beta-blocker that is used to treat various cardiovascular diseases. It was first approved by the FDA in 1995 and has since become a widely prescribed medication.
Mécanisme D'action
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can help to reduce the workload on the heart and improve its function.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output. It can also improve left ventricular function and reduce the risk of arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied. However, its non-selective beta-blocking properties can make it difficult to isolate specific effects on the cardiovascular system.
Orientations Futures
There are several future directions for research on 4-(5-isopropyl-2-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine. One area of interest is its potential use in treating other diseases, such as diabetes and cancer. Another area of research is the development of more selective beta-blockers that can target specific beta-adrenergic receptors in the body. Additionally, there is ongoing research into the optimal dosing and timing of 4-(5-isopropyl-2-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine for different cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 4-(5-isopropyl-2-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine involves several steps, including the reaction of 5-isopropyl-2-methylphenol with epichlorohydrin to form 4-(5-isopropyl-2-methylphenoxy)-1-chlorobutane. This compound is then reacted with N-(2-methoxyethyl) ethylenediamine to form the final product, 4-(5-isopropyl-2-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its potential use in treating various cardiovascular diseases, including heart failure, hypertension, and angina. It has been shown to improve left ventricular function and reduce mortality in patients with heart failure. It has also been found to be effective in reducing blood pressure in patients with hypertension.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-14(2)16-8-7-15(3)17(13-16)20-11-6-5-9-18-10-12-19-4/h7-8,13-14,18H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRZQJYCUWNAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5053610.png)
![2-(4-bromo-2-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5053614.png)

![benzyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5053622.png)

![5-(2,5-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5053635.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053648.png)

![1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5053660.png)
![4-amino-5-{[3-(aminocarbonyl)-1-pyridiniumyl]methyl}-2-methylpyrimidin-1-ium dichloride](/img/structure/B5053673.png)
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(4-nitrobenzamide)](/img/structure/B5053680.png)


![2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5053707.png)